Flubron

Description

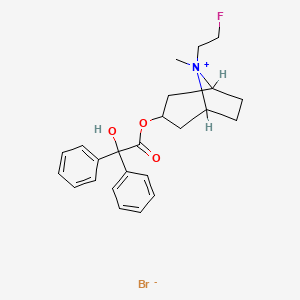

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUZASGZEHGWQM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ambroxol Hydrochloride: A Modulator of Lysosomal Function - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol hydrochloride, a long-established mucolytic agent, has garnered significant attention for its multifaceted effects on lysosomal function.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which ambroxol hydrochloride modulates lysosomal pathways, positioning it as a molecule of interest for lysosomal storage disorders and neurodegenerative diseases.[3][4] The guide details its action as a pharmacological chaperone for β-glucosidase (GCase), its influence on lysosomal pH and calcium homeostasis, and its complex role in regulating autophagy and lysosomal exocytosis.[3][4][5][6][7] Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Introduction

The lysosome is a critical cellular organelle responsible for the degradation of macromolecules, cellular clearance, and the maintenance of cellular homeostasis. Lysosomal dysfunction is a hallmark of numerous diseases, including lysosomal storage disorders like Gaucher disease, and has been implicated in the pathogenesis of neurodegenerative conditions such as Parkinson's disease. Ambroxol hydrochloride has emerged as a promising therapeutic agent due to its ability to modulate several aspects of lysosomal function.[3][4] This document serves as a technical resource, consolidating the current understanding of ambroxol's mechanism of action at the lysosomal level.

Mechanism of Action

Ambroxol hydrochloride exerts its effects on lysosomal function through several interconnected mechanisms:

Pharmacological Chaperone for β-Glucosidase (GCase)

In Gaucher disease, mutations in the GBA1 gene lead to misfolding of the GCase enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced lysosomal GCase activity.[2][4] Ambroxol acts as a pharmacological chaperone, binding to the misfolded GCase in the ER.[2][8] This binding stabilizes the enzyme, facilitating its proper folding and trafficking to the lysosome.[2][4] Within the acidic environment of the lysosome, ambroxol dissociates, leaving a functional GCase enzyme to catabolize its substrate, glucosylceramide.[8]

Modulation of Lysosomal pH and Calcium Homeostasis

Ambroxol, as a weak base, accumulates in acidic organelles like lysosomes.[3] This accumulation leads to a neutralization of the lysosomal pH.[3] The change in pH triggers the release of calcium (Ca²⁺) from these acidic stores.[3] This elevation of intracellular Ca²⁺ is a critical signaling event that can initiate downstream processes, including lysosomal exocytosis.[3][9]

Regulation of Autophagy and Lysosomal Biogenesis

Ambroxol's effect on autophagy is complex and appears to be cell-type dependent. Some studies report that ambroxol induces autophagy.[10] In contrast, other research indicates that ambroxol can block autophagic flux, leading to an accumulation of autophagosomes.[5][6][7][11] This is evidenced by increased levels of LC3B-II that do not further increase with the addition of bafilomycin A1, an inhibitor of autophagosome-lysosome fusion.[11] Furthermore, ambroxol has been shown to increase the levels of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, suggesting a role in promoting the generation of new lysosomes.[11][12]

Induction of Lysosomal Exocytosis

By increasing intracellular calcium levels, ambroxol can trigger lysosomal exocytosis.[3][13] This process involves the fusion of lysosomes with the plasma membrane, leading to the release of their contents, including accumulated substrates and waste products, into the extracellular space. This mechanism may contribute to the clearance of pathological protein aggregates, such as α-synuclein, which is implicated in Parkinson's disease.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of ambroxol hydrochloride on various aspects of lysosomal function as reported in the literature.

| Table 1: Effect of Ambroxol on GCase Activity and Lysosomal Proteins | |||

| Parameter | Cell Type | Ambroxol Concentration | Observed Effect |

| GCase Activity | Gaucher Disease Fibroblasts | 10-1000 µM | Up to 1.5 to 2-fold increase |

| GCase Activity | Patient-derived Macrophages (GD) | Not Specified | ~3.3-fold increase[16] |

| GCase Activity | Patient-derived Macrophages (GBA-PD) | Not Specified | ~3.5-fold increase[16] |

| GCase Protein Levels | Gaucher Disease Fibroblasts | Not Specified | Increased lysosomal fraction[4] |

| Cathepsin D (mature) | Mouse Cortical Neurons | 30 µM | 82% increase[11] |

| LAMP1 Protein Levels | Mouse Cortical Neurons | 30 µM | 62% increase[11] |

| LIMP2 Protein Levels | Mouse Cortical Neurons | 30 µM | 56% increase[11] |

| Acidic Vesicles | Mouse Cortical Neurons | 10 µM | 20% increase[11] |

| Acidic Vesicles | Mouse Cortical Neurons | 30 µM | 102% increase[11] |

| Table 2: Effect of Ambroxol on Autophagy Markers and α-Synuclein | |||

| Parameter | Cell Type | Ambroxol Concentration | Observed Effect |

| LC3B-II Levels | Mouse Cortical Neurons | 10 µM | 199% increase[11] |

| LC3B-II Levels | Mouse Cortical Neurons | 30 µM | 203% increase[11] |

| Extracellular α-Synuclein | SH-SY5Y cells | 60 µM | Significant increase[15][17] |

| pSer129-α-Synuclein | LRRK2 R1441G Mouse Brain | 300 mg/kg/week | Reduction[18] |

| α-Synuclein Oligomers | LRRK2 R1441G Mouse Brain | 300 mg/kg/week | Reduction[18] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of ambroxol on lysosomal function.

GCase Activity Assay

This protocol is for determining the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.[19]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate

-

Assay buffer (citrate-phosphate buffer with sodium taurocholate and BSA)[19]

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

Fluorometer

Procedure:

-

Culture cells to desired confluency and treat with ambroxol hydrochloride at various concentrations for a specified duration.

-

Harvest and lyse the cells.

-

Determine the protein concentration of the cell lysates.

-

Dilute the lysates to a standardized protein concentration in the assay buffer.

-

Add the 4-MUG substrate to the diluted lysates.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).

-

Calculate GCase activity relative to a standard curve of 4-methylumbelliferone and normalize to the protein concentration.

Lysosomal pH Measurement using LysoSensor

This protocol describes the ratiometric measurement of lysosomal pH using a fluorescent dye like LysoSensor Yellow/Blue.[20][21][22][23]

Materials:

-

Live-cell imaging medium

-

LysoSensor Yellow/Blue DND-160

-

Nigericin and Monensin (for standard curve generation)

-

Buffers of known pH (for standard curve)

-

Fluorescence microscope with dual-emission detection capabilities

Procedure:

-

Plate cells on a suitable imaging dish or coverslip.

-

Treat cells with ambroxol hydrochloride as required.

-

Load the cells with LysoSensor Yellow/Blue DND-160 according to the manufacturer's instructions (typically 1-5 µM for 1-5 minutes).[22]

-

Wash the cells to remove excess dye.

-

Acquire fluorescence images at two emission wavelengths (e.g., ~450 nm and ~510 nm) with a single excitation wavelength (~360 nm).[24]

-

To generate a standard curve, treat a separate set of loaded cells with a mixture of nigericin and monensin in buffers of varying known pH to equilibrate the intracellular and extracellular pH.

-

Calculate the ratio of the fluorescence intensities at the two emission wavelengths for both the experimental and standard curve samples.

-

Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios onto the standard curve.

Autophagy Flux Analysis using LC3-II Immunoblotting

This protocol details the assessment of autophagy flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.[25][26]

Materials:

-

Cell culture reagents

-

Ambroxol hydrochloride

-

Bafilomycin A1 (or other lysosomal inhibitor)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against LC3B

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Plate cells and treat with ambroxol hydrochloride.

-

For the last few hours of the ambroxol treatment, add bafilomycin A1 (e.g., 100 nM for 6 hours) to a subset of the wells.[11]

-

Harvest and lyse the cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against LC3B, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal. Two bands corresponding to LC3-I and LC3-II will be visible.

-

Quantify the band intensities. An increase in LC3-II upon ambroxol treatment that is not further significantly increased by bafilomycin A1 suggests a blockage in autophagic flux.[11]

Lysosomal Calcium Imaging

This protocol outlines the measurement of cytosolic calcium released from lysosomes using a fluorescent calcium indicator.[27][28][29][30]

Materials:

-

Live-cell imaging medium (e.g., HBSS)

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

Ambroxol hydrochloride

-

Fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Plate cells on an imaging dish.

-

Load the cells with a calcium indicator like Fura-2 AM (typically 1-5 µM).[27]

-

Wash the cells to remove extracellular dye.

-

Acquire baseline fluorescence images by alternating excitation between ~340 nm and ~380 nm and collecting emission at ~510 nm.[27]

-

Add ambroxol hydrochloride to the cells while continuing to acquire images.

-

Monitor the change in the ratio of fluorescence intensities at the two excitation wavelengths over time. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

Visualizations: Signaling Pathways and Workflows

Caption: Ambroxol as a Pharmacological Chaperone for GCase.

Caption: Ambroxol-Induced Lysosomal Calcium Release and Exocytosis.

Caption: Experimental Workflow for Autophagy Flux Analysis.

Conclusion

Ambroxol hydrochloride is a repurposed drug with a compelling, multi-modal mechanism of action centered on the lysosome. Its ability to act as a pharmacological chaperone, modulate lysosomal pH and calcium, influence autophagy, and induce lysosomal exocytosis underscores its therapeutic potential for a range of diseases characterized by lysosomal dysfunction. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of ambroxol and similar lysosome-targeting compounds. Further investigation is warranted to fully elucidate the context-dependent effects of ambroxol on autophagy and to optimize its clinical application for various disease states.

References

- 1. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ambroxol induces myeloma cell death by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 9. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca(2+) release from acidic Ca(2+) stores. | Multiple Sclerosis Discovery Forum [msdiscovery.org]

- 10. Ambroxol Induces Autophagy and Potentiates Rifampin Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. mdsabstracts.org [mdsabstracts.org]

- 19. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 20. Lysosomal pH measurement using LysoSensor and LysoTracker [bio-protocol.org]

- 21. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 22. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lysosomal pH measurement [bio-protocol.org]

- 24. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantification of autophagy flux using LC3 ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ca2+ imaging [bio-protocol.org]

The Effect of Ambroxol on Glucocerebrosidase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are causally linked to Gaucher disease (GD) and represent a significant genetic risk factor for Parkinson's disease (PD).[1][2] In both disorders, a deficiency in GCase activity leads to the accumulation of its substrate, glucosylceramide, within lysosomes, contributing to cellular dysfunction. Ambroxol, the active ingredient in the mucolytic agent Flubron, has emerged as a promising pharmacological chaperone for GCase.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of ambroxol on GCase, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Mechanism of Action: Ambroxol as a Pharmacological Chaperone

Ambroxol functions as a pharmacological chaperone by directly binding to misfolded GCase protein in the endoplasmic reticulum (ER).[6][7] This binding stabilizes the enzyme, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[6][7] Within the acidic environment of the lysosome, ambroxol dissociates from GCase, allowing the now correctly folded enzyme to catabolize its substrate, glucosylceramide.[8] This chaperone activity has been shown to increase the overall cellular levels and enzymatic activity of GCase, particularly for mutant forms of the enzyme that would otherwise be targeted for degradation by the ER-associated degradation (ERAD) pathway.[6][7]

Quantitative Data on the Effect of Ambroxol on GCase Activity

The following tables summarize the quantitative effects of ambroxol on GCase activity as reported in various in vitro and in vivo studies.

Table 1: In Vitro Studies

| Cell Type | GBA1 Mutation | Ambroxol Concentration | Increase in GCase Activity | Reference |

| Patient-derived Macrophages (GD) | Various | Not Specified | 3.3-fold | [1] |

| Patient-derived Macrophages (GBA-PD) | Various | Not Specified | 3.5-fold | [1] |

| Fibroblasts (GD, Type 1, N370S/N370S) | N370S/N370S | 30 µM | ~2-fold | [3] |

| Fibroblasts (GD, Type 2/3, F213I/L444P) | F213I/L444P | 10, 30, 60 µM | Significant enhancement | [3] |

| Primary Cortical Neurons (Mouse) | Wild-type | 10 µM, 30 µM | Increased | [1] |

| Patient Fibroblasts (GD) | p.R398L | 10 µM | Up to 57% of wild-type | [5] |

| Patient Lymphocytes (GD) | p.R398L | Not Specified | Up to 19% of wild-type | [5] |

Table 2: In Vivo Studies

| Animal Model | GBA1 Status | Ambroxol Dosage | Brain Region | Increase in GCase Activity | Reference |

| Wild-type Mice | Wild-type | 4 mM in drinking water | Brainstem, Midbrain, Cortex, Striatum | ~20% | [9] |

| Transgenic Mice | L444P/+ | 4 mM in drinking water | Brainstem, Midbrain, Cortex, Striatum | 13-21% | [10] |

| Transgenic Mice | Overexpressing human α-synuclein | 4 mM in drinking water | Brainstem, Midbrain, Cortex, Striatum | 9-14% | [10] |

| Cynomolgus Monkey | Wild-type | 100 mg/day for 28 days | Midbrain, Cortex, Striatum | ~20% | [11] |

Experimental Protocols

Glucocerebrosidase Activity Assay

This protocol describes the measurement of GCase activity in cell lysates using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Principle: GCase cleaves the non-fluorescent 4-MUG substrate to produce the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the GCase activity in the sample.

Materials:

-

Cultured cells (treated with Ambroxol or vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

Citrate-phosphate buffer (pH 5.4)

-

Glycine-carbonate stop buffer (pH 10.7)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA assay according to the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

Add the 4-MUG substrate solution in citrate-phosphate buffer to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Stopping the Reaction:

-

Add the stop buffer to each well to terminate the enzymatic reaction and maximize the fluorescence of 4-MU.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the protein concentration of each sample.

-

Compare the GCase activity of Ambroxol-treated cells to that of untreated control cells.

-

Western Blotting for GCase Protein Levels

Principle: To quantify the amount of GCase protein in cell lysates.

Procedure:

-

Separate cell lysate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for GCase.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Confocal Microscopy for GCase Localization

Principle: To visualize the subcellular localization of GCase and its co-localization with lysosomal markers.

Procedure:

-

Grow cells on coverslips and treat with Ambroxol or vehicle.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block with a blocking solution (e.g., BSA in PBS).

-

Incubate with primary antibodies against GCase and a lysosomal marker (e.g., LAMP1).

-

Incubate with fluorescently-labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal microscope.

Quantitative PCR (qPCR) for GBA1 mRNA Levels

Principle: To measure the relative expression levels of the GBA1 gene.

Procedure:

-

Extract total RNA from cultured cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for GBA1 and a reference gene (e.g., GAPDH or ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in GBA1 expression.

Signaling Pathways Influenced by Ambroxol

Beyond its direct chaperone effect on GCase, Ambroxol has been reported to modulate several cellular signaling pathways that can indirectly influence GCase activity and lysosomal function.

TFEB-Mediated Lysosomal Biogenesis

Ambroxol has been shown to activate the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7] Activated TFEB translocates to the nucleus and promotes the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, which includes GBA1 and other genes encoding lysosomal proteins.[9] This leads to an overall enhancement of lysosomal function.

Autophagy Modulation

Ambroxol's effect on autophagy is complex and may be cell-type dependent. Some studies suggest that by enhancing lysosomal function, Ambroxol can promote autophagic flux, leading to the clearance of aggregated proteins.[2] Other studies indicate that Ambroxol may block the late stages of autophagy, leading to an accumulation of autophagosomes.[12] The impact on autophagy likely contributes to its neuroprotective effects. Key markers used to study autophagy include the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1.

Wnt/β-catenin Signaling

In the context of ischemic stroke, Ambroxol has been shown to upregulate GCase expression and activate the canonical Wnt/β-catenin signaling pathway.[11] This activation promotes the differentiation of neural stem cells into neurons, suggesting a role for this pathway in Ambroxol-mediated neuroprotection.[4][11]

Conclusion

Ambroxol demonstrates significant potential as a therapeutic agent for Gaucher disease and GBA-associated Parkinson's disease by acting as a pharmacological chaperone for glucocerebrosidase. Its ability to increase GCase activity is well-documented across a range of pre-clinical models. Furthermore, its influence on key cellular pathways such as lysosomal biogenesis and autophagy highlights its multifaceted mechanism of action. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of Ambroxol and other potential GCase-enhancing compounds. Continued research in this area is crucial for the development of novel therapies for these debilitating disorders.

References

- 1. Immunofluorescencent Staining of A-synuclein, TFEB, GCase and LAMP1 in treated cultured cells [protocols.io]

- 2. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Robust Nanoparticle-based Magnetic Separation Method for Intact Lysosomes [bio-protocol.org]

- 4. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke. | Sigma-Aldrich [merckmillipore.com]

- 5. A Robust Nanoparticle-based Magnetic Separation Method for Intact Lysosomes [en.bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ambroxol induces myeloma cell death by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the neuroprotective properties of Ambroxol

An In-depth Technical Guide to the Neuroprotective Properties of Ambroxol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol, a long-established mucolytic agent, is gaining significant attention as a repurposed drug candidate for neurodegenerative diseases, particularly Parkinson's disease (PD) and dementia with Lewy bodies (DLB).[1][2] Its ability to cross the blood-brain barrier and modulate fundamental cellular processes implicated in neurodegeneration makes it a compelling subject of investigation.[1][3] This technical guide provides a comprehensive overview of the multifaceted neuroprotective properties of Ambroxol, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its evaluation. The core of Ambroxol's neuroprotective potential lies in its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), which is genetically linked to Parkinson's disease.[4][5][6] Beyond this primary role, Ambroxol exerts anti-inflammatory, antioxidant, and anti-protein aggregation effects, positioning it as a multi-target therapeutic agent.

Core Neuroprotective Mechanisms of Action

Ambroxol's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic interplay of multiple cellular and molecular mechanisms.

Enhancement of Glucocerebrosidase (GCase) Activity and Lysosomal Function

Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, are the most significant genetic risk factor for Parkinson's disease.[4][5] Deficient GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to disrupt the entire lysosomal degradation system, contributing to the buildup of pathological protein aggregates like α-synuclein.[5][7]

Ambroxol acts as a pharmacological chaperone for GCase.[4][8] It binds to the mutant GCase enzyme in the neutral pH environment of the endoplasmic reticulum (ER), stabilizing its conformation and preventing its premature degradation.[1][7] This allows the stabilized enzyme to be trafficked correctly to the lysosome. In the acidic environment of the lysosome, Ambroxol dissociates, leaving a functional GCase enzyme to perform its role.[7] This enhancement of GCase activity restores lysosomal function, promoting the efficient clearance of cellular waste and misfolded proteins through autophagy.[1][3][9]

Caption: Ambroxol stabilizes mutant GCase in the ER, enabling its transport to the lysosome.

Reduction of Pathological Protein Aggregation

A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates, such as α-synuclein in Parkinson's disease and Dementia with Lewy Bodies, and tau in Alzheimer's disease.[5][8] Ambroxol has been shown to reduce the levels of these pathological proteins. This effect is achieved through two primary routes:

-

Enhanced Lysosomal Clearance: By restoring GCase activity and overall lysosomal health, Ambroxol boosts the cell's ability to clear α-synuclein and tau aggregates via autophagy.[3][8]

-

Direct Inhibition of Aggregation: Emerging evidence suggests Ambroxol may also have a direct effect on α-synuclein. Studies show it can displace α-synuclein from cellular membranes and inhibit the formation of early protein-lipid co-aggregates, which are a critical early step in the formation of toxic Lewy bodies.[5][10]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key contributors to neuronal damage in neurodegenerative conditions.[11][12] Ambroxol demonstrates potent anti-inflammatory and antioxidant properties.[1][13]

-

Anti-inflammatory Action: Ambroxol can suppress the activation of microglia, the primary immune cells of the brain.[1][14] It reduces the number of pro-inflammatory M1-like microglia and diminishes the release of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][12][13][14] This is achieved, in part, by inhibiting key inflammatory signaling pathways like NF-κB and JNK.[12][13]

-

Antioxidant Action: The drug mitigates oxidative stress by scavenging reactive oxygen species (ROS) and upregulating the expression of endogenous antioxidant proteins, including nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1).[11][12][15] By reducing oxidative damage and lipid peroxidation, Ambroxol helps preserve neuronal integrity.[12][15]

Caption: Ambroxol inhibits pro-inflammatory JNK and NF-kB pathways while activating the Nrf-2 antioxidant response.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating Ambroxol's efficacy.

Table 1: Summary of Ambroxol's Effects on GCase Activity and Substrate Levels

| Study Model | GBA1 Mutation | Ambroxol Treatment | Outcome Measure | Result | Citation |

|---|---|---|---|---|---|

| Gaucher Disease Patient Macrophages | Various | Not specified | GCase Activity | 3.3-fold increase vs. untreated | [4] |

| GBA-PD Patient Macrophages | Various | Not specified | GCase Activity | 3.5-fold increase vs. untreated | [4] |

| Gaucher Disease Patient Macrophages | Various | Not specified | Hexosylsphingosine (substrate) | 2.1-fold reduction vs. untreated | [4] |

| GBA-PD Patient Macrophages | Various | Not specified | Hexosylsphingosine (substrate) | 1.6-fold reduction vs. untreated | [4] |

| N370S/WT Cholinergic Neurons | N370S | 6 days | GCase Activity | 55% increase vs. untreated | [8] |

| Parkinson's Disease Dementia Patients | Not specified | High dose, 26 weeks | GCase Levels in Blood | ~46% increase (12.45 vs 8.50 nmol/h/mg) |[16] |

Table 2: Preclinical In Vivo Studies of Ambroxol's Neuroprotective Effects

| Animal Model | Insult/Disease Model | Ambroxol Dosage | Duration | Key Findings | Citation |

|---|---|---|---|---|---|

| Mice | LPS-induced Neuroinflammation | 30 mg/kg/day (i.p.) | 14 days | Reduced inflammatory markers (TLR4, p-JNK, IL-1β, TNF-α); Upregulated antioxidants (Nrf-2, HO-1). | [12][17] |

| Mice | Scopolamine-induced Alzheimer's-like pathology | 90 mg/kg/day (i.p.) | 14 days | Attenuated oxidative stress (ROS, LPO); Reduced neuroinflammation (GFAP, Iba-1); Improved memory. | [13][18] |

| Rats | 6-OHDA-induced Parkinson's model | 400 mg/kg (oral, twice daily) | 42 days | Restored tyrosine hydroxylase and dopamine transporter activity. | [1][19] |

| LRRK2 R1441G Mutant Mice | LRRK2 Mutation (PD model) | ~300 mg/kg/week (in feed) | 18 weeks | Elevated brain GCase activity; Reduced α-synuclein oligomer accumulation in striatum. |[20] |

Table 3: Summary of Key Clinical Trials of Ambroxol for Neurodegenerative Diseases

| Trial Name / Identifier | Phase | Condition | N | Ambroxol Dosage | Duration | Key Outcomes & Status | Citation |

|---|---|---|---|---|---|---|---|

| AiM-PD (NCT02941822) | 2 | Parkinson's Disease (with & without GBA1 mutations) | 17 | Up to 1.26 g/day | 6 months | Safe and well-tolerated; Crossed BBB; Increased CSF GCase levels. | [21] |

| PDD Trial (NCT02914366) | 2 | Parkinson's Disease Dementia | 55 | High vs. Low dose vs. Placebo | 1 year | Safe and well-tolerated; Showed target engagement (increased GCase); No confirmed effect on cognition. | [6][16][22] |

| ASPro-PD | 3 | Parkinson's Disease | 330 | 1.26 g/day vs. Placebo | 2 years | Primary: Slowing of motor/non-motor progression. Currently recruiting. | [21][23][24][25][26] |

| AMBITIOUS (NCT05287533) | 2 | GBA-associated Parkinson's Disease | Not specified | High-dose vs. Placebo | 52 weeks | Primary: Change in cognitive scores (MoCA) and frequency of MCI/dementia. Ongoing. |[27] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the neuroprotective properties of Ambroxol.

In Vitro Assessment of GCase Activity in Patient-Derived Macrophages

This protocol is adapted from studies assessing Ambroxol's effect as a GCase chaperone.[4]

-

Cell Isolation and Culture:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood samples of patients (e.g., Gaucher Disease, GBA-PD) and healthy controls using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiate monocytes into macrophages by adding 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7-10 days.

-

-

Ambroxol Treatment:

-

Plate differentiated macrophages at a density of 1x10^6 cells/well in a 6-well plate.

-

Treat cells with a range of Ambroxol concentrations (e.g., 1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 days).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Determine the total protein concentration of the cell lysates using a Bradford or BCA protein assay for normalization.

-

-

GCase Activity Assay:

-

The assay measures the cleavage of a fluorescent substrate by GCase.

-

Prepare a reaction mixture containing citrate/phosphate buffer (pH 5.4), sodium taurocholate, and the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Add a standardized amount of protein lysate (e.g., 10-20 µg) to the reaction mixture.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (Excitation: ~365 nm, Emission: ~448 nm).

-

Calculate GCase activity as nmol of substrate hydrolyzed per hour per mg of protein.

-

Caption: Experimental workflow for measuring GCase activity in patient-derived macrophages.

In Vivo Assessment in an LPS-Induced Neuroinflammation Mouse Model

This protocol is based on studies evaluating Ambroxol's anti-inflammatory and antioxidant effects in the brain.[12][17]

-

Animals and Acclimatization:

-

Use adult male C57BL/6 mice (8-10 weeks old).

-

Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).

-

-

Experimental Groups (n=8-10 per group):

-

Group 1 (Control): Vehicle (Saline) i.p. injection.

-

Group 2 (LPS): Lipopolysaccharide (LPS) i.p. injection (e.g., 250 µg/kg).

-

Group 3 (LPS + Ambroxol): LPS (250 µg/kg, i.p.) + Ambroxol (e.g., 30 mg/kg, i.p.).

-

Group 4 (Ambroxol): Ambroxol (30 mg/kg, i.p.).

-

-

Dosing Regimen:

-

Administer Ambroxol or saline daily for a period of 14 days.

-

Administer LPS on alternate days for a total of seven doses over the 14-day period to induce a persistent neuroinflammatory state.

-

-

Behavioral Testing (Optional, during the final week):

-

Conduct tests for cognitive function, such as the Y-maze (for spatial working memory) or Morris Water Maze (for spatial learning and memory).

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period (Day 15), euthanize the mice by transcardial perfusion with ice-cold saline, followed by 4% paraformaldehyde (for histology) or saline only (for biochemical analysis).

-

Dissect the brain and isolate specific regions like the hippocampus and cortex.

-

For biochemistry, snap-freeze the tissue in liquid nitrogen. For histology, post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.

-

-

Analysis:

-

Western Blotting: Homogenize brain tissue to analyze protein levels of inflammatory markers (Iba-1, GFAP, p-NFκB, TNF-α), and antioxidant pathways (Nrf-2, HO-1).

-

Immunofluorescence/Immunohistochemistry: Use brain sections to visualize and quantify microglial and astrocyte activation (Iba-1, GFAP staining) in the hippocampus and cortex.

-

ELISA: Quantify cytokine levels (e.g., IL-1β, TNF-α) in brain homogenates.

-

Oxidative Stress Assays: Measure levels of malondialdehyde (MDA) for lipid peroxidation and superoxide dismutase (SOD) activity in brain homogenates.

-

Conclusion and Future Directions

Ambroxol presents a promising, multi-modal approach to neuroprotection. Its primary, well-documented role as a GCase chaperone directly addresses a key genetic and pathological driver of Parkinson's disease.[4][8] Furthermore, its potent anti-inflammatory and antioxidant activities may offer broader benefits for a range of neurodegenerative conditions characterized by these pathological processes.[1][11][12]

Phase 2 trials have successfully demonstrated that Ambroxol is safe, well-tolerated, and achieves target engagement in the central nervous system.[16][21] While these trials have not yet confirmed a definitive clinical benefit on cognitive or motor symptoms, the ongoing large-scale Phase 3 ASPro-PD trial is poised to provide a more conclusive answer regarding its disease-modifying potential.[23][24][26]

Future research should continue to explore the direct interactions of Ambroxol with α-synuclein and other aggregation-prone proteins. Further investigation into its efficacy in other tauopathies and synucleinopathies is also warranted. For drug development professionals, the established safety profile of Ambroxol significantly de-risks its clinical development path, making it an attractive candidate for repurposing and a valuable tool for investigating the underlying mechanisms of neurodegeneration.

References

- 1. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinson.ca [parkinson.ca]

- 3. mdpi.com [mdpi.com]

- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Ambroxol as a novel disease-modifying treatment for Parkinson's disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways [frontiersin.org]

- 12. Frontiers | Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]

- 13. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdsabstracts.org [mdsabstracts.org]

- 21. Cough medicine to be trialled as new treatment for Parkinson’s disease | UCL News - UCL – University College London [ucl.ac.uk]

- 22. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]

- 23. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]

- 24. Phase 3 clinical trial of ambroxol for Parkinson's confirmed - Cure Parkinson's [cureparkinsons.org.uk]

- 25. youtube.com [youtube.com]

- 26. ISRCTN [isrctn.com]

- 27. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]

Ambroxol Hydrochloride: A Multifaceted Modulator of Cellular Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ambroxol hydrochloride, a derivative of the vasicine alkaloid, has a long-established clinical history as a mucolytic agent. Initially recognized for its secretolytic and secretomotoric properties in the respiratory tract, a growing body of preclinical and clinical research has unveiled its significant impact on a multitude of fundamental cellular pathways. This has led to the active investigation of Ambroxol as a repurposed therapeutic for a range of disorders far beyond its original indication, most notably in lysosomal storage diseases and neurodegenerative conditions such as Parkinson's disease.

This technical guide provides a comprehensive overview of the core cellular pathways affected by Ambroxol hydrochloride treatment. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanisms of action, supported by quantitative data, in-depth experimental protocols, and visual representations of the intricate signaling networks involved.

Potentiation of Glucocerebrosidase (GCase) Activity: A Chaperone-Mediated Mechanism

The most extensively studied effect of Ambroxol is its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. Mutations in GBA1 lead to GCase deficiency, the causative factor in Gaucher disease, and represent a significant genetic risk factor for Parkinson's disease.[1][2][3] Ambroxol binds to GCase in the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome.[4]

Quantitative Effects on GCase

Ambroxol treatment has been shown to significantly increase both the activity and protein levels of GCase in various cellular and animal models.

| Model System | Ambroxol Concentration/Dose | GCase Activity Increase | GCase Protein Level Increase | Reference |

| Gaucher Disease Patient Fibroblasts | 10-100 µM | 1.2 to 2.5-fold | Not specified | [5] |

| Gaucher & GBA-PD Patient Macrophages | Not specified | 3.3 to 3.5-fold | Not specified | [6] |

| Wild-type Mouse Brain | 4mM in drinking water | ~20% | Not specified | [1] |

| L444P/+ Mouse Brain | 4mM in drinking water | Significant increase, restoring to near wild-type levels | Not specified | [1] |

| Fibroblasts (Control, N370S/wt, L444P/wt, iPD) | 60 µM | ~174-206% | Significant increase | [7] |

Downstream Effects on α-Synuclein

In the context of Parkinson's disease, the accumulation of α-synuclein is a key pathological hallmark.[7] Enhanced GCase activity is believed to improve the clearance of this protein.[7] Studies have demonstrated that Ambroxol treatment can lead to a reduction in α-synuclein levels.[1][8]

| Model System | Ambroxol Concentration/Dose | α-Synuclein Level Decrease | Phosphorylated α-Synuclein Decrease | Reference |

| α-Synuclein Overexpressing Mice (Brainstem) | 4mM in drinking water | 19% | Significant decrease | [1] |

| α-Synuclein Overexpressing Mice (Striatum) | 4mM in drinking water | 17% | Not statistically significant | [1] |

Modulation of Autophagy

Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins. The effect of Ambroxol on autophagy is complex, with some studies suggesting induction while others indicate an inhibition of the autophagic flux. This discrepancy may be cell-type or context-dependent.

Quantitative Effects on Autophagy Markers

The key markers used to monitor autophagy are the conversion of LC3-I to LC3-II and the levels of the autophagy receptor p62/SQSTM1.

| Cell Type | Ambroxol Concentration | Effect on LC3-II/LC3-I Ratio | Effect on p62/SQSTM1 Levels | Interpretation | Reference |

| Primary Cortical Neurons | 10 µM and 30 µM | Increased LC3-II | Tendency to increase | Blocked autophagy flux | [9] |

| Multiple Myeloma Cells | Not specified | Increased LC3-II | Increased | Inhibition of late-stage autophagy | [10] |

Anti-Inflammatory and Antioxidant Effects

Ambroxol has demonstrated significant anti-inflammatory and antioxidant properties in various models. It can reduce the production of pro-inflammatory cytokines and mitigate oxidative stress.[11][12]

Quantitative Effects on Inflammatory Markers

| Model System | Ambroxol Dose | TNF-α Reduction | IL-6 Reduction | Reference |

| LPS-induced ALI in mice (BAL fluid) | 90 mg/kg/day | Significant decrease (from 943±46 to 606±39 pg/ml) | Significant decrease (from 5002±3072 to 1960±307 pg/ml) | [6] |

Regulation of Surfactant Production

In the lungs, Ambroxol stimulates the synthesis and secretion of surfactant, a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli.[13] This effect is cell-type specific.

Quantitative Effects on Surfactant Proteins

| Cell Type | Ambroxol Treatment | Effect on Surfactant Protein B (SP-B) | Effect on Surfactant Protein C (SP-C) | Reference |

| Rat Type II Pneumocytes | 75 mg/kg i.p. twice daily | Unaffected | Increased protein and mRNA | [1] |

| Rat Clara Cells | 75 mg/kg i.p. twice daily | Increased immunoreactivity | Unaffected | [1] |

Attenuation of Endoplasmic Reticulum (ER) Stress

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). Chronic ER stress can lead to apoptosis. Ambroxol has been shown to alleviate ER stress, which may be linked to its chaperone activity.

Quantitative Effects on ER Stress Markers

| Model System | Ambroxol Dose | CHOP Expression | IRE1α Expression | Reference |

| Microglia after Intracerebral Hemorrhage | 35 mg/kg and 70 mg/kg | Downregulated | Downregulated |

Experimental Protocols

A. Glucocerebrosidase (GCase) Activity Assay

Objective: To measure the enzymatic activity of GCase in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate

-

McIlvaine buffer (pH 5.4)

-

Sodium taurocholate

-

Glycine buffer (0.25 M, pH 10.4)

-

Fluorometer

Procedure:

-

Prepare cell or tissue lysates in an appropriate lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add 20 µg of protein lysate to each well.

-

Prepare the substrate solution by dissolving 4-MUG in McIlvaine buffer (pH 5.4) to a final concentration of 5 mM, supplemented with 22 mM sodium taurocholate.

-

Add the substrate solution to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 0.25 M glycine buffer (pH 10.4).

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.

-

Calculate GCase activity as nanomoles of 4-MUG hydrolyzed per milligram of protein per hour.

B. Western Blotting for GCase and α-Synuclein

Objective: To determine the protein levels of GCase and α-synuclein in response to Ambroxol treatment.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GCase, anti-α-synuclein, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is often 1:1000.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

C. Autophagy Flux Assay

Objective: To assess the effect of Ambroxol on the dynamic process of autophagy.

Materials:

-

Cultured cells

-

Ambroxol

-

Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion)

-

Lysis buffer

-

Antibodies for Western blotting (anti-LC3, anti-p62, anti-β-actin)

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with Ambroxol at the desired concentration for a specified time.

-

In the last few hours of the Ambroxol treatment, add Bafilomycin A1 (e.g., 100 nM for 4-6 hours) to a subset of the wells.

-

Harvest the cells and prepare lysates.

-

Perform Western blotting as described above for LC3 and p62.

-

Analyze the results: An increase in the LC3-II/LC3-I ratio in the presence of Ambroxol that is not further increased by Bafilomycin A1 suggests a blockage in autophagic flux. An accumulation of p62 also indicates impaired autophagic clearance.

D. Cytokine Measurement by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines in cell culture supernatants or biological fluids.

Materials:

-

Sample (cell culture supernatant, serum, etc.)

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions for the specific ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody.

-

Add standards and samples to the wells and incubate.

-

Wash the wells to remove unbound substances.

-

Add a detection antibody, followed by a substrate that produces a colorimetric or fluorometric signal.

-

Stop the reaction and measure the absorbance or fluorescence using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

Ambroxol hydrochloride is a pharmacologically versatile molecule that exerts its influence on several critical cellular pathways. Its well-established role as a GCase chaperone provides a strong rationale for its investigation in Gaucher disease and GBA-associated Parkinson's disease. Furthermore, its ability to modulate autophagy, reduce inflammation and ER stress, and regulate surfactant production highlights its potential therapeutic utility in a broader range of diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of Ambroxol. Future research should continue to dissect the intricate molecular mechanisms underlying these effects and their interplay in various disease contexts.

References

- 1. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the ER stress IRE1α inflammatory pathway protects against cell death in mitochondrial complex I mutant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. graphviz.org [graphviz.org]

- 8. Characterization of Novel Human β-glucocerebrosidase Antibodies for Parkinson’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nacalai.com [nacalai.com]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Endoplasmic reticulum stress enhances fibrosis through IRE1α‐mediated degradation of miR‐150 and XBP‐1 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

Ambroxol's Role in Mitigating Alpha-Synuclein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol, a well-established mucolytic agent, is gaining significant attention as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies. Its therapeutic potential stems from a dual mechanism of action that directly interferes with the aggregation of alpha-synuclein (α-synuclein) and enhances the function of the lysosomal enzyme glucocerebrosidase (GCase). This guide provides an in-depth technical overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanisms of Action

Ambroxol's impact on α-synuclein aggregation is multifaceted, involving both direct and indirect pathways.

1.1. Direct Inhibition of α-Synuclein Aggregation:

Ambroxol has been shown to directly interfere with the aggregation cascade of α-synuclein. It displaces α-synuclein from negatively charged membranes, a critical step for the initiation of aggregation, and inhibits the formation of early protein-lipid co-aggregates.[1][2][3][4] This direct interaction prevents the primary nucleation step, a key rate-limiting stage in the formation of pathological α-synuclein fibrils.[1][2][3][4]

1.2. Enhancement of Glucocerebrosidase (GCase) Activity:

A primary and well-characterized mechanism of Ambroxol is its function as a pharmacological chaperone for the lysosomal enzyme GCase.[5] Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with lysosomal dysfunction and α-synuclein accumulation.

Ambroxol binds to GCase in the endoplasmic reticulum (ER), promoting its correct folding and trafficking to the lysosome.[5][6] In the acidic environment of the lysosome, Ambroxol dissociates, leaving behind a functional GCase enzyme.[1][6] This enhanced GCase activity improves lysosomal function, leading to more efficient clearance of cellular waste, including misfolded α-synuclein aggregates.[7][8] Some studies also suggest that Ambroxol can upregulate GCase expression through the activation of transcription factors like TFEB and Nrf2.[6][9][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of Ambroxol on GCase activity and α-synuclein levels as reported in various preclinical and clinical studies.

Table 1: Effect of Ambroxol on GCase Activity

| Model System | Ambroxol Concentration/Dose | GCase Activity Increase | Reference |

| Parkinson's disease patient-derived fibroblasts | Not specified | Significantly increased | [11] |

| Gaucher disease patient-derived macrophages | Not specified | ~3.5-fold | [10] |

| GBA1-PD patient-derived macrophages | Not specified | ~3.5-fold | [10] |

| N370S/WT GBA1 variant cholinergic neurons | Not specified | 55% | [12] |

| Wild-type mice | 4mM in drinking water | Significantly increased in brain regions | [13] |

| L444P/+ mutant mice | 4mM in drinking water | Significantly increased in brain regions | [13] |

| Non-human primates | 100 mg/day | ~20% in midbrain, cortex, and striatum | [14] |

| Parkinson's disease patients (Phase 2 trial) | 1050 mg/day | ~1.5-fold in white blood cells | [15] |

Table 2: Effect of Ambroxol on α-Synuclein Levels

| Model System | Ambroxol Concentration/Dose | α-Synuclein Reduction | Reference |

| α-Synuclein overexpressing neuroblastoma cells | Not specified | 15% (total α-synuclein) | [13] |

| Mice overexpressing human α-synuclein | 4mM in drinking water | Decreased total and phosphorylated α-synuclein | [13] |

| N370S/WT GBA1 variant cholinergic neurons | Not specified | Significantly decreased | [12] |

| Parkinson's disease patients (Phase 2 AiM-PD study) | Up to 420 mg, 3 times daily | 13% increase in CSF α-synuclein (total) | [16][17] |

| HT-22 hippocampal neuronal cells (Aβ and αSyn co-treated) | 20 µM | Reduced insoluble α-synuclein levels | [18] |

Note: The increase in CSF α-synuclein in the clinical trial is hypothesized to reflect enhanced clearance from the brain.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by Ambroxol in reducing α-synuclein aggregation.

Experimental Workflows

The following diagrams outline the workflows for key experiments used to assess Ambroxol's efficacy.

Detailed Experimental Protocols

Thioflavin T (ThT) Alpha-Synuclein Aggregation Assay

This assay monitors the formation of amyloid fibrils in real-time by measuring the fluorescence of ThT, which increases upon binding to β-sheet-rich structures.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ambroxol hydrochloride

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. This should be prepared fresh.[19]

-

Prepare a stock solution of α-synuclein monomer in PBS. Determine the concentration using a spectrophotometer.

-

Prepare a stock solution of Ambroxol in a suitable solvent (e.g., dH₂O or DMSO) and create serial dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In each well of the 96-well plate, combine the following to the desired final volume (e.g., 100-200 µL):

-

It is recommended to include a negative control with all components except α-synuclein.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence microplate reader pre-heated to 37°C.[19][20][21]

-

Set the reader to shake the plate (e.g., 600 rpm) to promote aggregation.[19][21]

-

Measure ThT fluorescence at regular intervals (e.g., every 10-30 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-72 hours).

-

Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[19][21]

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without α-synuclein) from the experimental readings.

-

Plot the mean fluorescence intensity against time for each condition.

-

Analyze the resulting sigmoidal curves to determine key kinetic parameters: the lag time (nucleation phase), the maximum fluorescence intensity (amount of fibrils), and the slope of the elongation phase (aggregation rate).

-

Alpha-Synuclein Sedimentation Assay

This assay separates soluble α-synuclein from insoluble aggregates by centrifugation, allowing for quantification of the aggregated protein.

Materials:

-

Aggregated α-synuclein samples (from an in vitro aggregation reaction with and without Ambroxol)

-

PBS

-

Ultracentrifuge or microcentrifuge capable of high speeds

-

SDS-PAGE equipment and reagents

-

Coomassie Brilliant Blue or other protein stain

Protocol:

-

Sample Preparation:

-

Take an aliquot of the α-synuclein aggregation reaction at a specific time point.

-

-

Centrifugation:

-

Fraction Separation:

-

Carefully collect the supernatant, which contains the soluble α-synuclein monomers and small oligomers.

-

The pellet at the bottom of the tube contains the insoluble α-synuclein fibrils.

-

-

Pellet Wash (Optional but Recommended):

-

Resuspend the pellet in fresh PBS and centrifuge again under the same conditions. Discard the supernatant. This step removes any remaining soluble protein from the pellet fraction.

-

-

Sample Preparation for SDS-PAGE:

-

Add Laemmli sample buffer to the supernatant fraction.

-

Resuspend the final pellet in a known volume of PBS and then add Laemmli sample buffer.

-

Boil all samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Staining:

-

Load equal volumes of the supernatant and resuspended pellet fractions onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

-

-

Data Analysis:

-

Quantify the intensity of the α-synuclein bands in the supernatant and pellet lanes using densitometry software.

-

Calculate the percentage of α-synuclein in the pellet fraction as a measure of aggregation. Compare the results from samples treated with Ambroxol to the untreated control.

-

GCase Activity Assay

This fluorometric assay measures the enzymatic activity of GCase.

Materials:

-

Cell or tissue lysates

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate

-

McIlvaine buffer (pH 5.4) or similar acidic buffer

-

Sodium taurocholate (activator)

-

Stop solution (e.g., 0.1 M glycine, pH 10.7)

-

Fluorometer

Protocol:

-

Lysate Preparation:

-

Homogenize cells or tissues in a suitable lysis buffer.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Reaction Setup:

-

In a microplate, add a specific amount of protein lysate (e.g., 20 µg) to each well.

-

Prepare a reaction buffer containing the 4-MUG substrate (e.g., 5 mM) and sodium taurocholate in the acidic buffer.

-

Add the reaction buffer to the lysate to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Stopping the Reaction:

-

Add the stop solution to each well to terminate the enzymatic reaction and raise the pH, which enhances the fluorescence of the product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

-

Data Analysis:

-

Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein, by comparing the sample fluorescence to a standard curve of the fluorescent product (4-methylumbelliferone).

-

Conclusion and Future Directions

Ambroxol presents a promising, multi-faceted approach to tackling α-synuclein pathology. Its ability to both directly inhibit aggregation and enhance the cell's natural protein clearance mechanisms makes it a compelling candidate for disease modification in Parkinson's disease and related disorders. The quantitative data from a range of models consistently support its efficacy in modulating key pathological markers. As of early 2025, Ambroxol is the subject of a large-scale Phase 3 clinical trial (ASPro-PD), the results of which are eagerly awaited to confirm its therapeutic benefit in a larger patient population.[7] Further research will likely focus on refining the understanding of its downstream effects on lysosomal and mitochondrial health, and identifying patient populations, particularly those with GBA1 mutations, who may derive the most significant benefit.

References

- 1. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. cureparkinsons.org.uk [cureparkinsons.org.uk]

- 6. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]

- 8. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. scienceofparkinsons.com [scienceofparkinsons.com]

- 14. frontiersin.org [frontiersin.org]

- 15. A.1 Repurposing Ambroxol as a disease-modifying treatment for Parkinson’s disease dementia: A phase 2, randomized, double blind placebo-controlled trial | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 16. hcplive.com [hcplive.com]

- 17. neurosciencenews.com [neurosciencenews.com]

- 18. mdpi.com [mdpi.com]

- 19. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 20. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 21. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 22. Sedimentation Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 23. researchgate.net [researchgate.net]

The Anti-Inflammatory Effects of Ambroxol in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol, a metabolite of bromhexine, is a widely utilized mucolytic agent in the management of respiratory conditions characterized by excessive mucus production, such as acute and chronic bronchitis.[1] Beyond its well-established effects on mucus regulation, a substantial body of in vitro and in vivo research has illuminated Ambroxol's significant anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory effects of Ambroxol observed in cell culture models. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways, offering a comprehensive resource for researchers investigating the therapeutic potential of this multifaceted molecule.

Core Mechanisms of Anti-Inflammatory Action

Ambroxol exerts its anti-inflammatory effects through several key mechanisms at the cellular level. These include the significant reduction of pro-inflammatory cytokine production, the scavenging of reactive oxygen species (ROS), and the modulation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (Erk).[3][4] By targeting these fundamental components of the inflammatory cascade, Ambroxol can effectively mitigate inflammatory responses in various cell types.

Quantitative Effects of Ambroxol on Inflammatory Markers

The following tables summarize the quantitative effects of Ambroxol on key inflammatory markers in various in vitro cell culture systems.

Table 1: Ambroxol-Mediated Inhibition of Pro-Inflammatory Cytokine Secretion

| Cell Type | Inflammatory Stimulus | Cytokine | Ambroxol Concentration | Observed Inhibition | Reference |

| Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Significant decrease in production | [5] |

| Human Mononuclear Cells | Endotoxin | TNF-α, IL-1 | 10 - 100 µg/mL | Marked Inhibition | [3] |

| Human Bronchial Epithelial Cells (NCI-H292) | LPS | TNF-α, IL-1β (mRNA) | 20 µM | Significant decrease in expression | [6] |

| Blood and Bronchoalveolar Mononuclear Cells | Not specified | TNF-α, IL-2, IFN-γ | 10 µM | 12% to 37% reduction | [7] |

| Blood and Bronchoalveolar Mononuclear Cells | Not specified | TNF-α, IL-2, IFN-γ | 1 µM | 6% to 27% reduction | [7] |

Table 2: Ambroxol-Mediated Reduction of Reactive Oxygen Species (ROS)

| Cell Type | ROS Measurement Method | Ambroxol Concentration | Incubation Time | Observed ROS Reduction | Reference |

| Polymorphonuclear & Mononuclear Cells | Luminol-enhanced chemiluminescence | 100 µM | 1 hour | ~75% | [8] |

| Polymorphonuclear & Mononuclear Cells | Luminol-enhanced chemiluminescence | 100 µM | 2 hours | ~98% | [8] |

| Bronchoalveolar Lavage (BAL) Cells | Lucigenin-dependent chemiluminescence | 16-20 µM | Not specified | 50% inhibition of spontaneous production | [9] |

| Fibroblasts with GBA mutations | Dihydroethidium oxidation rate | Not specified | Not specified | ~50% | [10] |

Key Signaling Pathways Modulated by Ambroxol

Ambroxol's anti-inflammatory effects are intrinsically linked to its ability to modulate key intracellular signaling pathways that orchestrate the inflammatory response.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Ambroxol has been shown to inhibit the activation of this pathway.[3][11]

The Erk Signaling Pathway

The Extracellular signal-regulated kinase (Erk) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is also implicated in inflammation. Ambroxol has demonstrated the ability to inhibit LPS-induced Erk activation, thereby reducing the expression of inflammatory mediators.[4][6]

References

- 1. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the pharmacological effects of ambroxol and its mucolytic property [jms.fudan.edu.cn]

- 3. benchchem.com [benchchem.com]

- 4. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Depressant effects of ambroxol and erdosteine on cytokine synthesis, granule enzyme release, and free radical production in rat alveolar macrophages activated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of ambroxol on oxygen radical production and generation by bronchoalveolar lavage cells in young and aged guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]